(2-Acetylphenyl)cyanamide
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Overview
Description
(2-Acetylphenyl)cyanamide is an organic compound characterized by the presence of both an acetyl group and a cyanamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetylphenyl)cyanamide can be achieved through several methods. One common approach involves the reaction of 2-acetylphenylamine with cyanogen bromide under controlled conditions. This method requires careful handling of cyanogen bromide due to its toxicity . Another method involves the use of aryl thiourea and halides through a base-mediated strategy, which is more eco-friendly and yields high purity products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow processes and safer cyanation reagents has been explored to minimize the risks associated with traditional methods .
Chemical Reactions Analysis
Types of Reactions
(2-Acetylphenyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanamide group to an amine group.
Substitution: The acetyl and cyanamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
Major products formed from these reactions include substituted phenylamines, nitriles, and various heterocyclic compounds. These products have significant applications in organic synthesis and pharmaceuticals .
Scientific Research Applications
(2-Acetylphenyl)cyanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Acetylphenyl)cyanamide involves its interaction with molecular targets through its reactive functional groups. The cyanamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its applications as an enzyme inhibitor and in the synthesis of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Cyanamide: A simpler compound with a similar cyanamide group but lacking the acetyl group.
N-Phenylcyanamide: Contains a phenyl group attached to the cyanamide group but without the acetyl substitution.
2-Acetylphenylamine: Similar structure but with an amine group instead of the cyanamide group.
Uniqueness
(2-Acetylphenyl)cyanamide is unique due to the presence of both acetyl and cyanamide groups, which impart distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
75106-14-8 |
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Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2-acetylphenyl)cyanamide |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-4-2-3-5-9(8)11-6-10/h2-5,11H,1H3 |
InChI Key |
ALBGUXLMHZOHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC#N |
Origin of Product |
United States |
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